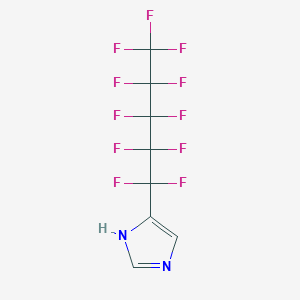

5-(Undecafluoropentyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

113934-18-2 |

|---|---|

Molecular Formula |

C8H3F11N2 |

Molecular Weight |

336.10 g/mol |

IUPAC Name |

5-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-imidazole |

InChI |

InChI=1S/C8H3F11N2/c9-4(10,3-1-20-2-21-3)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H,(H,20,21) |

InChI Key |

WMIGMTHEMXUBFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Undecafluoropentyl 1h Imidazole

Retrosynthetic Analysis of 5-(Undecafluoropentyl)-1H-imidazole

A retrosynthetic analysis of this compound suggests several possible disconnection points. The most logical approaches involve breaking the bonds forming the imidazole (B134444) ring. One common strategy is to disconnect the C4-C5 and N1-C2 bonds, leading back to a fluorinated amidine and an α-haloketone or a related two-carbon electrophile. Another viable approach is the disconnection of the C2-N3 and C4-C5 bonds, which points towards a fluorinated α-dicarbonyl compound, an aldehyde, and ammonia (B1221849). A third strategy involves disconnecting the N1-C5 and N3-C4 bonds, which would require a 1,2-diaminoalkene and a source for the C2 carbon, such as an orthoester. These disconnections highlight the key precursors needed for the synthesis, primarily a molecule containing the undecafluoropentyl chain that can be elaborated into one of the key building blocks for imidazole formation.

Precursor Synthesis and Fluorinated Building Blocks Integration

The successful synthesis of this compound is highly dependent on the efficient preparation and integration of precursors containing the undecafluoropentyl moiety.

Synthesis of Undecafluoropentyl-containing Precursors

The synthesis of precursors bearing the undecafluoropentyl group is a critical first step. These precursors are typically derived from commercially available perfluoroalkyl iodides or alcohols. For instance, undecafluoropentyl iodide can be used in a variety of reactions to introduce the perfluoroalkyl chain. One common method involves the radical addition of the perfluoroalkyl iodide across a double or triple bond to create a new carbon-carbon bond. Another approach is the conversion of perfluorinated carboxylic acids or their derivatives into ketones or other functional groups that can then be incorporated into the imidazole synthesis.

| Precursor Type | Starting Material | Key Transformation | Resulting Precursor |

| Fluorinated Ketone | Perfluoropentanoyl chloride | Friedel-Crafts acylation | Aryl undecafluoropentyl ketone |

| Fluorinated Amine | Undecafluoropentyl iodide | Gabriel synthesis or similar | Undecafluoropentylamine |

| Fluorinated Alkene | Undecafluoropentyl iodide | Wittig reaction on a derived aldehyde | Alkene with a terminal undecafluoropentyl group |

Strategies for Introduction of the Undecafluoropentyl Moiety

The integration of the undecafluoropentyl group can be achieved at various stages of the synthesis. One strategy is to start with a pre-fluorinated building block, such as an undecafluoropentyl-substituted α-haloketone or β-diketone, and then construct the imidazole ring around it. This "late-stage functionalization" approach is often preferred as it avoids handling potentially unstable or highly reactive fluorinated intermediates throughout a multi-step synthesis.

Alternatively, the perfluoroalkyl group can be introduced onto a pre-formed imidazole ring, although this can be more challenging due to the potential for multiple reaction sites on the imidazole nucleus. This approach might involve nucleophilic aromatic substitution on a suitably activated imidazole derivative or transition-metal-catalyzed cross-coupling reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final imidazole product.

Direct Imidazole Annulation Approaches

Direct annulation methods are powerful for constructing the imidazole ring in a single or few steps from acyclic precursors. These methods are often efficient and can provide access to a wide range of substituted imidazoles.

Cyclocondensation Reactions for 1H-Imidazole Formation

Cyclocondensation reactions are a cornerstone of imidazole synthesis. youtube.com The most common methods involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine. In the context of this compound, this would typically involve a fluorinated 1,2-dicarbonyl compound. For example, the reaction of an undecafluoropentyl-substituted glyoxal (B1671930) with an aldehyde and ammonia would yield the desired product.

Another well-established method is the Debus synthesis, which utilizes a dicarbonyl compound, an aldehyde, and ammonia. mdpi.com A variation of this is the Radziszewski synthesis, which employs a dicarbonyl compound, an aldehyde, and ammonia in the presence of an oxidizing agent.

A versatile approach involves the reaction of an α-haloketone with an amidine. researchgate.net In this case, an α-halo-β-(undecafluoropentyl)ketone could be reacted with formamidine (B1211174) to directly form the 5-substituted imidazole.

| Reaction Name | Key Reactants | Product |

| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole mdpi.com |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia, Oxidant | Substituted Imidazole |

| Amidine Condensation | α-Haloketone, Amidine | Substituted Imidazole researchgate.net |

Multicomponent Reactions (MCRs) in Fluorinated Imidazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like fluorinated imidazoles in a one-pot process. nih.govrsc.org These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants.

For the synthesis of this compound, a potential MCR could involve the reaction of an undecafluoropentyl-containing aldehyde, a 1,2-dicarbonyl compound, and an ammonium (B1175870) salt. The development of MCRs for the synthesis of highly functionalized and fluorinated imidazoles is an active area of research, as it offers a streamlined approach to these valuable compounds. nih.gov The use of catalysts can often enhance the efficiency and selectivity of these reactions. nih.gov

Post-Synthetic Fluorination Strategies at the Undecafluoropentyl Chain

The introduction of fluorine atoms onto a pre-existing alkyl chain, particularly a long one already attached to a heterocyclic core, presents significant synthetic challenges. These strategies are generally less common than the introduction of a pre-fluorinated side chain.

Regioselective Fluorination Techniques

Direct regioselective fluorination of a pentyl chain to produce the undecafluoro- derivative is an exceptionally difficult transformation. The high reactivity of common fluorinating agents and the inertness of C-H bonds necessitate harsh reaction conditions, which can lead to a mixture of products with varying degrees of fluorination and potential degradation of the imidazole ring. While methods for the regioselective fluorination of aliphatic chains exist, their application to a substrate as complex as a 5-pentyl-1H-imidazole is not well-documented in the literature. nih.govresearchgate.netacs.org Challenges include directing the fluorination to specific carbons and controlling the extent of fluorination. nih.govresearchgate.netacs.org

Perfluoroalkylation Methodologies

A more synthetically viable approach involves the introduction of a complete perfluoroalkyl group to a pre-functionalized imidazole. nih.gov This "perfluoroalkylation" strategy avoids the difficulties of post-synthetic fluorination. For instance, methods involving the coupling of perfluoroalkyl iodides with imidazole derivatives have been reported for shorter chains. nih.gov However, specific examples detailing the use of undecafluoropentyl iodide or similar long-chain reagents for the synthesis of this compound are not readily found in the current body of scientific literature.

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of sustainable and efficient methods. Photocatalysis, organocatalysis, and solvent-free techniques are at the forefront of this movement and offer potential, though underexplored, routes to compounds like this compound.

Photocatalysis and Organocatalysis in Imidazole Synthesis

Photocatalysis and organocatalysis have emerged as powerful tools for the synthesis of various heterocyclic compounds, including imidazoles with fluorinated substituents. researchgate.netnih.govrsc.org These methods often proceed under mild conditions and can offer high selectivity. For example, photocatalytic methods have been developed for the synthesis of perfluoroalkylated pyrimidines and other heterocycles. researchgate.netrsc.org The general principle involves the generation of a perfluoroalkyl radical which then adds to a suitable precursor. Organocatalytic approaches have also been utilized for the synthesis of substituted imidazoles. mdpi.com While these methodologies show promise, their specific application to the synthesis of this compound has not been explicitly described.

Solvent-Free and Mechanochemical Synthetic Routes

Solvent-free and mechanochemical synthetic methods are gaining traction as green chemistry alternatives to traditional solution-phase synthesis. rsc.orgresearchgate.netnih.gov Mechanochemistry, which uses mechanical force to induce chemical reactions, can lead to higher yields, shorter reaction times, and reduced solvent waste. rsc.orgresearchgate.netnih.gov The synthesis of various fluorinated heterocycles has been achieved using mechanochemical approaches. rsc.orgresearchgate.net For instance, ball-milling has been employed for the synthesis of fluorinated tetrahydropyridazines and dihydrooxazines. rsc.orgresearchgate.net Although these techniques are powerful, their application to the synthesis of this compound remains a prospective area of research.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis of the synthetic efficiencies and selectivities for the preparation of this compound is challenging due to the lack of specific, published synthetic routes for this compound. However, a general comparison of the potential strategies can be made.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Post-Synthetic Fluorination | Utilizes readily available non-fluorinated starting materials. | Lack of regioselectivity, harsh reaction conditions, potential for over-fluorination and ring degradation. |

| Perfluoroalkylation | Introduces the desired perfluoroalkyl chain in a single step. | Availability and reactivity of long-chain perfluoroalkylating agents. |

| Photocatalysis/Organocatalysis | Mild reaction conditions, high potential for selectivity. | Substrate scope for long-chain perfluoroalkyl groups is not well-established. |

| Mechanochemistry | Reduced solvent use, potentially faster reaction times, and improved yields. | Requires specialized equipment; reaction scope for this specific transformation is unknown. |

This table provides a generalized prospective comparison. The optimal synthetic route would likely involve the introduction of the intact undecafluoropentyl group to an imidazole precursor, potentially utilizing modern catalytic or mechanochemical methods to improve efficiency and sustainability. Further research is needed to develop and optimize a specific synthetic pathway for this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Undecafluoropentyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and understanding the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, confirming the connectivity within the imidazole (B134444) ring if applicable.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical for connecting the undecafluoropentyl chain to the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which can be used to determine the conformation of the molecule.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of 5-(undecafluoropentyl)-1H-imidazole (C₈H₃F₁₁N₂). This is a crucial step in confirming the identity of a synthesized compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The solid-state structure of this compound, as would be determined by single-crystal X-ray diffraction, is expected to be significantly influenced by both hydrogen bonding involving the imidazole ring and intermolecular interactions involving the highly fluorinated chain.

Hydrogen Bonding: The primary intermolecular interaction governing the packing of imidazole-containing molecules is the N-H···N hydrogen bond, which leads to the formation of one-dimensional chains or other supramolecular assemblies.

Fluorine-Involved Interactions: The undecafluoropentyl chain is expected to introduce a variety of fluorine-involved intermolecular interactions, such as:

Fluorine-Fluorine Interactions: Repulsive interactions between the electron-rich fluorine atoms can lead to the segregation of the fluorinated chains into separate domains, a phenomenon often observed in the crystal structures of fluorinated compounds.

C-H···F Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the imidazole ring and the fluorine atoms of the perfluoropentyl chain of neighboring molecules could also play a role in stabilizing the crystal packing.

Table 3: Predicted Crystallographic Data and Key Intermolecular Interactions for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |

| Key Intermolecular Interactions | N-H···N hydrogen bondsC-H···F hydrogen bondsFluorine-fluorine contactsvan der Waals forces |

| Expected Packing Motif | Segregated packing with distinct imidazole and perfluoroalkyl domains |

Chemical Reactivity and Mechanistic Investigations of 5 Undecafluoropentyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The introduction of electrophiles to the imidazole core is a fundamental transformation. However, the reactivity of the imidazole ring in 5-(undecafluoropentyl)-1H-imidazole towards electrophilic attack is significantly modulated by the electronic effects of the perfluoroalkyl substituent.

Regioselectivity and Electronic Effects of the Undecafluoropentyl Group

The undecafluoropentyl group (C5F11) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect (-I) deactivates the imidazole ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted imidazole. The electron density of the entire ring is substantially diminished, rendering it less susceptible to attack by electrophiles.

The directing effect of the undecafluoropentyl group is a critical aspect of its influence. In general, electrophilic substitution on the imidazole ring can occur at the C2, C4, or C5 positions. With a substituent already at C5, the incoming electrophile would be directed to either the C2 or C4 position. The strong deactivating nature of the C5F11 group would likely direct the electrophile to the position least affected by its electron-withdrawing pull. Theoretical studies and comparisons with other 5-substituted imidazoles suggest that electrophilic attack would preferentially occur at the C2 position, as the C4 position is in closer proximity to the deactivating perfluoroalkyl chain.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Halogenation | 2-Halo-5-(undecafluoropentyl)-1H-imidazole | 4-Halo-5-(undecafluoropentyl)-1H-imidazole |

| Nitration | 2-Nitro-5-(undecafluoropentyl)-1H-imidazole | 4-Nitro-5-(undecafluoropentyl)-1H-imidazole |

Reaction Kinetics and Thermodynamic Control

The kinetics of electrophilic aromatic substitution on this compound are expected to be significantly slower than those for imidazole itself. The high activation energy barrier resulting from the deactivated ring necessitates more forcing reaction conditions, such as stronger electrophiles or higher temperatures.

Nucleophilic Reactions at the Imidazole Core and Perfluorinated Chain

The electronic properties of the undecafluoropentyl group that hinder electrophilic attack conversely facilitate nucleophilic reactions.

Role of Perfluorinated Alkyl Group in Activating Nucleophilic Sites

The strong electron-withdrawing nature of the undecafluoropentyl group renders the protons attached to the imidazole ring more acidic, particularly the N-H proton. This facilitates deprotonation to form an imidazolate anion, which is a potent nucleophile. Furthermore, the electron deficiency induced in the imidazole ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in electron-rich imidazole.

The perfluorinated chain itself can also be a site for nucleophilic attack, although this is generally less common than reactions at the aromatic core. The carbon atoms of the C5F11 chain are highly electrophilic due to the attached fluorine atoms, but the strength of the C-F bond makes direct substitution challenging.

Mechanisms of Nucleophilic Attack

Nucleophilic attack on the deprotonated imidazolate anion can occur at either of the nitrogen atoms or at the carbon atoms of the ring. Alkylation, for instance, can lead to a mixture of N1 and N3 substituted products.

In the case of SNAr, a nucleophile can attack one of the carbon atoms of the imidazole ring, leading to the displacement of a suitable leaving group. For this compound, if a leaving group were present at the C2 or C4 position, the C5F11 group would strongly activate the ring towards nucleophilic displacement of that group. The mechanism would proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, whose formation is favored by the electron-withdrawing substituent.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful tool for the further functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly relevant.

For these reactions to occur, the imidazole ring typically needs to be pre-functionalized with a halide or a triflate group, which can then participate in the catalytic cycle. Given the directing effects discussed earlier, the synthesis of 2-halo-5-(undecafluoropentyl)-1H-imidazole would be a key intermediate for subsequent cross-coupling reactions at the C2 position.

The general mechanism for a Suzuki coupling, for example, would involve the oxidative addition of the halo-imidazole to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of the electron-withdrawing undecafluoropentyl group can influence the rates of these individual steps, potentially requiring optimization of ligands, bases, and reaction conditions to achieve high yields.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Functionalization

| Coupling Reaction | Required Precursor | Potential Product |

|---|---|---|

| Suzuki Coupling | 2-Bromo-5-(undecafluoropentyl)-1H-imidazole | 2-Aryl-5-(undecafluoropentyl)-1H-imidazole |

| Heck Coupling | 2-Bromo-5-(undecafluoropentyl)-1H-imidazole | 2-Vinyl-5-(undecafluoropentyl)-1H-imidazole |

Heck, Suzuki, Sonogashira, and Stille Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. While extensive research has been conducted on the application of these reactions to various imidazole derivatives, specific studies detailing the participation of this compound in Heck, Suzuki, Sonogashira, and Stille couplings are not extensively documented in publicly available literature. However, based on the general reactivity of imidazoles and the electronic effects of the perfluoroalkyl substituent, some predictions can be made.

The electron-withdrawing nature of the undecafluoropentyl group is expected to decrease the electron density of the imidazole ring, potentially affecting the oxidative addition step in the catalytic cycles of these reactions. For Suzuki and Stille couplings, where an organometallic reagent is coupled with a halide, the reactivity would depend on the availability of a halogenated derivative of this compound (e.g., 2-bromo-5-(undecafluoropentyl)-1H-imidazole).

The Heck reaction , which couples an alkene with an aryl or vinyl halide, generally proceeds well with electron-deficient halides. organic-chemistry.orgresearchgate.netrug.nlnih.gov The Suzuki coupling , utilizing an organoboron reagent, is known for its versatility and tolerance of various functional groups. libretexts.orgyonedalabs.comcommonorganicchemistry.com The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide and is often cocatalyzed by copper. nih.govorganic-chemistry.orgresearchgate.net The Stille coupling employs an organotin reagent. rsc.orgmsu.edursc.orgresearchgate.net

A hypothetical reaction scheme for a Suzuki coupling involving a halogenated derivative of this compound is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromo-5-(undecafluoropentyl)-1H-imidazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Aryl-5-(undecafluoropentyl)-1H-imidazole |

This table represents a hypothetical reaction based on general Suzuki coupling conditions and has not been experimentally verified for this specific compound based on the available search results.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer an atom-economical approach to modify the imidazole core. Research in this area for imidazoles has been growing, often focusing on the C2 and C4/C5 positions. For this compound, the C2 and C4 positions are potential sites for direct functionalization. The strong electron-withdrawing effect of the perfluoropentyl group would likely influence the regioselectivity and reactivity of C-H activation reactions. Metal-free approaches and transition-metal-catalyzed methods have been developed for the C-H functionalization of various N-heteroarenes. researchgate.netnih.govnih.gov

Cycloaddition and Rearrangement Reactions Involving the Imidazole Moiety

The imidazole ring can participate in cycloaddition reactions, although less commonly than other heterocyclic systems. The presence of the bulky and electron-withdrawing undecafluoropentyl group at the 5-position would sterically and electronically influence the approach of dienes or dipolarophiles. For instance, 1,3-dipolar cycloaddition reactions have been reported for imidazole derivatives, but specific examples for this compound are not readily found. uzh.chresearchgate.netresearchgate.netmdpi.com

Rearrangement reactions of the imidazole core or its fused derivatives have also been documented. nih.gov These reactions can lead to the formation of other heterocyclic systems. The perfluoropentyl substituent would be expected to be a stable spectator group in many of these transformations, though its electronic influence could affect reaction pathways and yields.

Acid-Base Properties and Tautomerism of this compound

Protonation and Deprotonation Equilibria

Imidazole is an amphoteric molecule, capable of acting as both an acid and a base. nih.gov The parent imidazole has a pKa of approximately 7.0 for the protonated form (imidazolium ion) and a pKa of about 14.5 for the N-H proton. nih.gov Protonation occurs at the sp²-hybridized nitrogen (N-3), while deprotonation occurs at the N-1 position. The presence of the strongly electron-withdrawing undecafluoropentyl group at the 5-position is expected to significantly decrease the basicity of the imidazole ring, making it a weaker base than the unsubstituted imidazole. Conversely, it would increase the acidity of the N-H proton, making it more readily deprotonated.

Influence of Fluorine Atoms on pKa Values

The numerous fluorine atoms in the undecafluoropentyl group exert a powerful negative inductive effect (-I effect). This effect withdraws electron density from the imidazole ring, thereby destabilizing the positive charge of the imidazolium (B1220033) ion formed upon protonation. This destabilization leads to a lower pKa value for the conjugate acid compared to unsubstituted imidazole.

For the acidity of the N-H proton, the electron-withdrawing fluorine atoms help to stabilize the resulting imidazolate anion after deprotonation. This stabilization facilitates the removal of the proton, resulting in a lower pKa value for the N-H proton compared to unsubstituted imidazole. While specific experimental pKa values for this compound are not available in the searched literature, the expected trends are summarized in the table below.

| Compound | pKa (Conjugate Acid) | pKa (N-H) |

| 1H-Imidazole | ~7.0 | ~14.5 |

| This compound | < 7.0 (Expected) | < 14.5 (Expected) |

This table illustrates the expected trends in pKa values due to the electronic effects of the perfluoroalkyl group. Actual values require experimental determination.

The tautomerism of this compound involves the migration of the proton between the two nitrogen atoms, resulting in two tautomeric forms: 4-(undecafluoropentyl)-1H-imidazole and this compound. Due to the substitution at the C5 position, these two tautomers are not equivalent. The electronic influence of the undecafluoropentyl group would likely affect the equilibrium between these two forms. Studies on substituted imidazoles have shown that both electronic and steric factors play a role in determining the predominant tautomer. nih.gov

Derivatization and Functionalization Strategies for 5 Undecafluoropentyl 1h Imidazole

N-Substitution of the Imidazole (B134444) Ring

The nitrogen atoms of the imidazole ring are primary sites for functionalization, offering a versatile handle to introduce a wide array of substituents.

Alkylation and Arylation Reactions

N-alkylation of imidazoles is a common strategy to enhance their lipophilicity and modulate their biological interactions. nih.gov Standard procedures often involve the reaction of the imidazole with an alkyl halide in the presence of a base. ciac.jl.cn For instance, N-alkylation of various imidazoles has been successfully achieved using potassium hydroxide (B78521) impregnated on alumina (B75360) as a solid support, providing good yields under mild conditions. ciac.jl.cn Another approach involves phase transfer catalysis for the N-alkylation of nitroimidazoles with benzyl (B1604629) and butyl halides. researchgate.net The use of carbonic esters as alkylating agents, in the presence of an organic tertiary amine catalyst, presents a green and efficient method for N1-alkylation. google.com

N-arylation of imidazoles introduces aromatic moieties, which can significantly influence the compound's electronic and steric properties. Copper-catalyzed N-arylation methods have been extensively developed, utilizing various ligands to facilitate the reaction. organic-chemistry.org For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be an excellent ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides. organic-chemistry.org Palladium-catalyzed N-arylation offers an alternative, with studies demonstrating completely N1-selective arylation of unsymmetric imidazoles. mit.edu These reactions often employ specialized ligands to achieve high selectivity and yield. mit.eduresearchgate.netresearchgate.net

| Reaction Type | Reagents and Conditions | Key Features | Reference |

| N-Alkylation | Alkyl halides, K₂CO₃, Acetone, Reflux | Standard and widely used method. | nih.gov |

| N-Alkylation | Alkyl halides, KOH/Al₂O₃ | Mild conditions, good yields, reusable catalyst. | ciac.jl.cn |

| N-Alkylation | Benzyl/butyl halides, Phase Transfer Catalyst | Effective for nitroimidazoles. | researchgate.net |

| N-Alkylation | Carbonic esters, Organic tertiary amine | Green and efficient method. | google.com |

| N-Arylation | Aryl iodides/bromides, CuI, 4,7-Dimethoxy-1,10-phenanthroline, Cs₂CO₃ | Mild conditions, good to excellent yields. | organic-chemistry.org |

| N-Arylation | Aryl halides/triflates, Pd₂(dba)₃, Ligand (e.g., L1) | Completely N1-selective for unsymmetric imidazoles. | mit.edu |

| N-Arylation | Fluoroarenes | Method for introducing fluorinated aryl groups. | researchgate.net |

Silylation and Other Protecting Group Strategies

Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at the imidazole nitrogen. organic-chemistry.org Silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS), are commonly used and can be introduced by reacting the imidazole with a silyl halide. These groups can be easily removed under mild conditions.

Other protecting groups for the imidazole nitrogen include the Boc (tert-butoxycarbonyl) group, which is widely used in organic synthesis. arkat-usa.org The Boc group is generally stable under various conditions but can be selectively removed. For instance, N-Boc protected imidazoles can be deprotected using sodium borohydride (B1222165) in ethanol. arkat-usa.org Other protecting groups like benzyl (Bn) and trityl (Tr) are also employed and can be removed by hydrogenolysis or acidic conditions. libretexts.org

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features | Reference |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Mild acidic or basic hydrolysis | Commonly used for temporary protection. | |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | NaBH₄ in EtOH; Acidic conditions | Widely used, offers orthogonal protection strategies. | arkat-usa.org |

| Benzyl (Bn) | Benzyl bromide | Hydrogenolysis | Stable to many reagents. | libretexts.org |

| Trityl (Tr) | Trityl chloride | Mild acid, hydrogenolysis | Bulky group, useful for selective protection. | libretexts.org |

C-Functionalization of the Imidazole Core

Functionalization of the carbon atoms of the imidazole ring provides another avenue for structural diversification.

Halogenation and Subsequent Cross-Coupling

Halogenation of the imidazole ring, typically at the C2, C4, or C5 positions, provides a key intermediate for further functionalization through cross-coupling reactions. csic.es The N-halogen derivatives are often postulated as intermediates in the C-halogenation of azoles. csic.es A convenient method for preparing 2-haloimidazoles involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, followed by cine-substitution. researchgate.net

Once halogenated, the imidazole can undergo various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. wiley-vch.deresearchgate.netresearchgate.netdntb.gov.ua These reactions allow for the introduction of aryl, vinyl, or alkyl groups. For example, a general and selective Pd-catalyzed oxidative Heck cross-coupling of vinyl-imidazoles with aromatic boronic acids has been reported. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | Halo-substituted imidazoles | |

| 2-Halogenation | Imidazole N-oxide, Tosyl halide | 2-Haloimidazoles | researchgate.net |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted imidazoles | researchgate.net |

| Heck Coupling | Alkene, Pd catalyst, Base | Vinyl-substituted imidazoles | researchgate.net |

Formylation, Acylation, and Carboxylation

Direct introduction of carbonyl functionalities onto the imidazole ring can be challenging. Formylation can sometimes be achieved using methods like the Vilsmeier-Haack reaction, although regioselectivity can be an issue.

Acylation of imidazoles can be performed using acylating agents. For example, p-toluenesulfonic acid functionalized imidazole ionic liquids have been used as catalysts for Friedel-Crafts acylation reactions. rsc.org The reaction of ketone enolates with allyl 1H-imidazole-1-carboxylates mediated by boron trifluoride etherate provides a route to substituted allyl enol carbonates. nih.gov The synthesis of 5-(trifluoroacetyl)imidazoles has been achieved from the reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides. researchgate.net

Carboxylation of the imidazole ring to introduce a carboxylic acid group can be achieved through various methods, including lithiation followed by quenching with carbon dioxide. The resulting carboxylic acids or their ester derivatives are valuable for further modifications. sigmaaldrich.compharmaffiliates.comlgcstandards.commanchesterorganics.comsigmaaldrich.com

Modifications of the Undecafluoropentyl Chain

Direct modification of the highly stable undecafluoropentyl chain is generally difficult due to the strength of the C-F bonds. However, strategies could potentially involve reactions at the carbon atom adjacent to the imidazole ring, although such transformations are not widely reported for this specific compound. Research in the broader field of perfluoroalkyl-substituted heterocycles may offer insights into potential, albeit challenging, modifications. The high stability of the perfluoroalkyl chain is often a desired feature, contributing to the compound's unique properties. nih.govacs.org

Theoretical Strategies for the Introduction of Terminal Functional Groups

The functionalization of a molecule like 5-(undecafluoropentyl)-1H-imidazole would likely target either the imidazole ring or the terminal end of the undecafluoropentyl chain.

Functionalization of the Imidazole Ring: The imidazole ring offers several positions for functionalization. The N-1 position is readily alkylated or acylated using various electrophiles. This is a common strategy to introduce a wide range of functional groups. Another potential site is the C-2 position, which can be deprotonated using a strong base to form a nucleophile that can then react with various electrophiles.

Functionalization of the Perfluoroalkyl Chain: Modifying the highly stable undecafluoropentyl chain is significantly more challenging. Direct functionalization of the terminal CF3 group would require harsh reaction conditions and is generally not a preferred synthetic route. A more plausible approach would involve starting with a precursor that already contains a functional group at the terminus of the fluorinated chain before the imidazole ring is formed.

Hypothetical Chain Elongation or Shortening Approaches

Modifying the length of the perfluoroalkyl chain would likely involve the synthesis of the desired chain length from the outset, rather than a post-synthesis modification of this compound.

Chain Elongation: Hypothetically, chain elongation could be envisioned through multi-step synthetic sequences involving the introduction of a reactive handle at the terminus of the perfluoroalkyl chain, followed by coupling with another fluorinated building block.

Chain Shortening: Chain shortening of a perfluorinated chain is a difficult process due to the strength of the carbon-fluorine bonds and would likely result in a mixture of products. It is more synthetically viable to prepare the desired shorter-chain analogue from the corresponding shorter-chain starting materials.

Conceptual Synthesis of Polymeric and Supramolecular Architectures

The unique structure of this compound, with its polar imidazole head and non-polar, rigid perfluorinated tail, suggests a strong potential for self-assembly and for use as a monomer in polymerization.

Polymeric Architectures: If a polymerizable group were introduced onto the imidazole ring (for example, a vinyl or styrenyl group at the N-1 position), this compound could serve as a monomer for various polymerization techniques. The resulting polymers would be expected to exhibit properties influenced by the bulky and hydrophobic perfluoroalkyl side chains, potentially leading to materials with low surface energy or liquid crystalline behavior.

Supramolecular Architectures: The amphiphilic nature of this compound makes it a candidate for forming various supramolecular structures in solution, such as micelles or vesicles. In the solid state, the interplay of hydrogen bonding between the imidazole rings and the segregation of the fluorous tails could lead to the formation of liquid crystalline phases. The specific type of mesophase would depend on factors such as temperature and the nature of any additional functional groups.

Computational Chemistry and Theoretical Studies of 5 Undecafluoropentyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic distribution and three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure and optimized molecular geometry of molecules like 5-(Undecafluoropentyl)-1H-imidazole.

In a typical DFT study, the electron density of the molecule is used to calculate its total energy. By minimizing this energy with respect to the positions of the atoms, the most stable, or ground-state, geometry of the molecule can be determined. From these calculations, a wealth of information can be derived, including bond lengths, bond angles, dihedral angles, and the distribution of electron density. For this compound, DFT would be crucial in understanding the influence of the highly electronegative undecafluoropentyl group on the aromatic imidazole (B134444) ring. The strong electron-withdrawing nature of the perfluoroalkyl chain is expected to significantly alter the electronic properties of the imidazole moiety compared to its non-fluorinated counterparts.

DFT calculations also provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of the molecule. A lower LUMO energy, for instance, would suggest a higher susceptibility to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Model Perfluoroalkyl-Substituted Imidazole (Note: This data is illustrative and based on general principles for similar molecules, as specific data for this compound is not available.)

| Property | Calculated Value |

| Total Energy | -X.XXXX Hartrees |

| Dipole Moment | Y.YY Debye |

| HOMO Energy | -Z.ZZ eV |

| LUMO Energy | -A.AA eV |

| HOMO-LUMO Gap | B.BB eV |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio methods would be employed to refine the geometric and electronic properties of this compound. These high-accuracy calculations are particularly important for benchmarking the results obtained from more approximate methods like DFT and for investigating systems where electron correlation effects are significant. For a molecule with a complex electronic structure due to the presence of numerous fluorine atoms, high-level ab initio calculations would provide a more reliable description of its properties.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of novel compounds.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of molecules like this compound. nih.gov The prediction of ¹⁹F NMR spectra is especially relevant for per- and polyfluoroalkyl substances (PFAS). nih.govmines.edu

The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. These calculations are highly sensitive to the molecular geometry, and therefore, an accurate optimized geometry from DFT or ab initio methods is a prerequisite. The predicted chemical shifts can then be compared to experimental spectra to confirm the structure of the synthesized compound. For this compound, predicting the ¹⁹F NMR spectrum would be invaluable for characterizing the long fluorinated chain.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Fluorinated Organic Molecule (Note: This data is for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (imidazole ring) | 7.5 - 8.5 | 7.6 - 8.6 |

| ¹³C (imidazole ring) | 115 - 140 | 117 - 142 |

| ¹⁹F (CF₂) | -110 to -125 | -112 to -127 |

| ¹⁹F (CF₃) | -80 to -85 | -81 to -86 |

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational vibrational frequency analysis can predict the IR and Raman spectra of this compound.

These calculations are typically performed using DFT and involve computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum. This simulated spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. For the target molecule, this analysis would help identify characteristic vibrational modes of the imidazole ring and the C-F bonds of the perfluoroalkyl chain.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a theoretical framework used to study the rates of chemical reactions. mines.edu By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, and the high-energy transition state that connects them.

For this compound, TST could be used to investigate various potential reactions, such as its synthesis, decomposition, or reactions with other molecules. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. Computational elucidation of reaction mechanisms provides valuable insights into the feasibility and kinetics of chemical transformations, which can guide experimental efforts.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. mdpi.com By mapping the PES, one can identify the most stable conformations (energy minima) and the transition states that connect them. For a molecule as flexible as this compound, the PES is complex, with numerous degrees of freedom.

The primary determinants of the molecule's conformation are the dihedral angles within the C5F11 chain and the rotation of this chain relative to the imidazole ring. Computational studies on perfluoroalkanes have consistently shown that, unlike their hydrocarbon counterparts which favor a planar zig-zag conformation, perfluoroalkyl chains tend to adopt a helical or twisted backbone. nsf.govnih.gov This preference is attributed to the steric repulsion between the large fluorine atoms on adjacent carbons.

A theoretical PES scan for this compound would likely involve systematically rotating key dihedral angles (e.g., C(imidazole)-C(alkyl)-C-C) and calculating the single-point energy at each step. The results of such an analysis are expected to confirm that the lowest energy conformers possess a helical undecafluoropentyl chain. The energy barrier for rotation around the C-C bonds within the fluorinated chain would also be significantly higher than in a non-fluorinated alkyl chain due to the steric hindrance of the fluorine atoms.

Illustrative Conformational Energy Profile

This table presents hypothetical data from a relaxed PES scan of the central C-C dihedral angle in the undecafluoropentyl chain, illustrating the energetic preference for a helical conformation over a planar one.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 180 | Planar Zig-Zag (Transition State) | 3.5 |

| ~165 | Helical (Energy Minimum) | 0.0 |

| 120 | Eclipsed (Transition State) | 5.0 |

| ~75 | Gauche-like (Local Minimum) | 1.8 |

| 0 | Eclipsed (High-Energy) | > 8.0 |

Activation Energies and Reaction Pathways

Activation energies and reaction pathways are critical for understanding the reactivity of a molecule. For this compound, several reaction types can be computationally investigated, including protonation/deprotonation, and electrophilic or nucleophilic substitution on the imidazole ring. The Radziszewski reaction and related pathways describe the general formation of imidazoles, but the reactivity of a pre-formed, substituted imidazole is governed by the nature of its substituents. researchgate.net

The undecafluoropentyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the imidazole ring. It decreases the electron density on the ring, making it less susceptible to electrophilic attack than unsubstituted imidazole. Conversely, it makes the N-H proton significantly more acidic.

Computational methods, particularly density functional theory (DFT), can be used to model these reactions. To determine the activation energy for a reaction, one must locate the transition state (a first-order saddle point on the PES) that connects the reactants and products. For example, the protonation of the imine nitrogen (N3) can be modeled. The calculation would involve optimizing the geometries of the reactant (neutral molecule), the product (protonated molecule), and the transition state for proton transfer. The difference in energy between the transition state and the reactants yields the activation energy. The pH-dependent behavior of imidazole systems is a key aspect of their chemistry. nih.gov

Hypothetical Activation Energies for Protonation

This table shows hypothetical DFT-calculated activation energies for the protonation of 5-substituted imidazoles, demonstrating the influence of the substituent's electronic effect.

| Compound | Substituent | Activation Energy (kcal/mol) |

| Imidazole | -H | 5.2 |

| 5-Methyl-1H-imidazole | -CH3 (electron-donating) | 4.5 |

| This compound | -C5F11 (electron-withdrawing) | 7.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While PES mapping provides a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. doi.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.netnih.gov

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. Simulations in the gas phase or in a non-polar solvent would likely show the undecafluoropentyl chain maintaining its helical structure, with fluctuations around the minimum energy conformation. nsf.gov The imidazole ring itself is rigid, but its orientation relative to the chain would be subject to dynamic changes.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. Due to its amphiphilic nature, with a polar imidazole head and a highly non-polar, fluorinated tail, this compound is expected to exhibit strong self-assembly tendencies in polar solvents. The fluorinated chains are both hydrophobic and lipophobic, leading to "fluorophilic" interactions. In an aqueous environment, MD simulations could model the formation of micelles or other aggregates, where the fluorinated tails cluster together to minimize contact with water. This behavior is analogous to that observed in fluorinated surfactants and ionic liquids. researchgate.net Analysis of the simulation trajectory, using tools like the radial distribution function (RDF), can provide quantitative data on the ordering and packing of these molecules.

Analysis of Fluorine Effects on Imidazole Ring Aromaticity and Stability

The introduction of fluorine atoms can significantly impact the stability and electronic properties of molecules. mdpi.comnih.govnih.gov The aromaticity of the imidazole ring in this compound is a key property that is modulated by the powerful electron-withdrawing effect of the C5F11 group. Aromaticity is a multidimensional concept, but it can be quantified computationally using several methods, including geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria like the Nucleus-Independent Chemical Shift (NICS). bohrium.comresearchgate.netrsc.org

The HOMA index evaluates aromaticity based on the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system and 0 indicating a non-aromatic one. researchgate.netconsensus.app The strong inductive effect of the undecafluoropentyl group pulls electron density away from the imidazole ring. This is expected to reduce the π-electron delocalization, leading to greater bond length alternation and, consequently, a lower HOMA value compared to unsubstituted imidazole.

The NICS index is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)). A more negative NICS value corresponds to a stronger diatropic ring current and thus higher aromaticity. For this compound, the reduced electron density in the ring is expected to weaken the ring current, resulting in a less negative (or even positive) NICS value, signifying a decrease in aromaticity.

From a stability standpoint, the electron-withdrawing C5F11 group enhances the thermodynamic stability of the molecule by strengthening the C-C and C-F bonds. However, it decreases the kinetic stability of the N-H bond by increasing its acidity, making the proton easier to remove. It also reduces the basicity of the lone pair on the other nitrogen atom, making it less likely to be protonated.

Illustrative Aromaticity Indices for 5-Substituted Imidazoles

This table presents hypothetical, yet scientifically plausible, HOMA and NICS(0) values calculated at a DFT level of theory, illustrating the expected decrease in aromaticity upon substitution with an electron-withdrawing group.

| Compound | Substituent | HOMA | NICS(0) (ppm) |

| Imidazole | -H | 0.78 | -10.5 |

| 5-Methyl-1H-imidazole | -CH3 | 0.81 | -11.2 |

| This compound | -C5F11 | 0.65 | -7.1 |

Applications of 5 Undecafluoropentyl 1h Imidazole in Advanced Materials Science and Catalysis

Utilization in Perfluorinated or Fluorinated Polymer Systems

The presence of the polymerizable imidazole (B134444) ring and the property-enhancing undecafluoropentyl group makes 5-(Undecafluoropentyl)-1H-imidazole a promising candidate for use in fluorinated polymer systems.

The imidazole moiety of this compound can serve as a functional monomeric unit in polymerization reactions. The vinyl group in derivatives like 1-vinylimidazole (B27976) allows for its incorporation into polymer chains via free radical polymerization. It is conceivable that a vinyl-substituted derivative of this compound could be synthesized and subsequently polymerized or copolymerized to create advanced fluorinated polymers.

The synthesis of polymers containing imidazole rings is an active area of research, with applications in various fields. For instance, poly(1-vinylimidazole) has been synthesized through controlled radical polymerization techniques, offering a pathway to well-defined polymer architectures. The incorporation of a perfluoroalkyl chain, such as the undecafluoropentyl group, would be expected to introduce the characteristic properties of fluoropolymers, including hydrophobicity, oleophobicity, and low refractive index.

A study on the synthesis of imidazole-based monomers for the specific detection of molecules in aqueous environments highlights the versatility of imidazole derivatives in polymer chemistry. mdpi.com While this research focused on non-fluorinated imidazoles, it demonstrates the principle of incorporating functional imidazole units into polymer matrices. mdpi.com The synthesis of polymers with imidazole groups functionalized with perfluoroalkyl chains has also been patented, indicating commercial interest in such materials. google.com

Table 1: Examples of Polymerization involving Imidazole-based Monomers

| Monomer | Polymerization Method | Resulting Polymer | Potential Application | Reference |

| 1-vinylimidazole | Free radical copolymerization | Poly(1-vinylimidazole)-l-poly(tetrahydrofuran) conetworks | Nanophasic materials | |

| Imidazole-based monomer | Free radical polymerization | Acrylamide-based polymeric matrix | Biosensors | mdpi.com |

| Imidazole group functionalized monomer | Not specified | Imidazole group functionalized polymer | Not specified | google.com |

This table presents data for analogous imidazole-based monomers to illustrate the potential for polymer synthesis.

One of the most significant impacts of incorporating highly fluorinated chains into a molecule is the drastic reduction in surface energy. This property is fundamental to the creation of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. The undecafluoropentyl group in this compound, with its high fluorine content, would make it an excellent candidate for use as a surface modification agent.

When applied as a coating, molecules with long perfluoroalkyl chains tend to self-assemble at the surface, orienting their fluorinated tails away from the substrate. This creates a low-energy, non-stick surface. Research on similar fluorinated compounds has demonstrated the ability to achieve high contact angles for both water and oil. For example, coatings derived from perfluoropolyethers have been shown to impart superhydrophobic and superoleophobic properties to substrates. google.com

The effectiveness of such coatings is typically quantified by measuring the contact angle of a liquid droplet on the surface. A higher contact angle indicates greater repellency. While specific data for this compound is unavailable, studies on analogous materials provide insight into the expected performance. For instance, surfaces modified with perfluoroalkyl substances (PFAS) are well-known for their exceptional repellency. uni-lj.si

Table 2: Contact Angle Measurements for Analogous Hydrophobic/Oleophobic Surfaces

| Coating Material/Surface | Test Liquid | Contact Angle (°) | Reference |

| Perfluoroalkoxy alkane (PFA) | Water | 95.4 | researchgate.net |

| Perfluoroalkoxy alkane (PFA) | Oil | 20.9 | researchgate.net |

| 316L Stainless Steel (smooth) | Water | 72.5 | mdpi.com |

| 316L Stainless Steel (micro-structured) | Water | >120 | mdpi.com |

This table provides contact angle data for various surfaces to illustrate the principles of hydrophobicity and oleophobicity relevant to fluorinated coatings.

Role in Ionic Liquids and Solvents for Specific Chemical Processes

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as a class of "designer solvents" due to their tunable properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows. nih.gov Imidazolium-based cations are among the most common components of ILs.

By alkylating the nitrogen atoms of the imidazole ring, this compound can be converted into an imidazolium (B1220033) cation. Pairing this fluorinated cation with a suitable anion, such as bis(trifluoromethylsulfonyl)imide (Tf₂N⁻), would result in a highly fluorinated ionic liquid. The undecafluoropentyl "tail" would be expected to influence the physical properties of the resulting IL significantly.

Research on imidazolium ILs with perfluoroalkyl chains has shown that these fluorinated tails can lead to the formation of nanostructured domains within the liquid, which in turn affects properties like viscosity, density, and gas solubility. researchgate.net The high electronegativity and rigidity of the perfluoroalkyl group can also enhance the electrochemical stability of the IL. researchgate.net

The conductivity of an ionic liquid is a crucial parameter for its application in electrochemical devices. While data for an IL derived from this compound is not available, studies on similar imidazolium-based ILs provide a benchmark.

Table 3: Properties of Analogous Imidazolium-Based Ionic Liquids

| Ionic Liquid | Temperature (°C) | Ionic Conductivity (S/cm) | Viscosity (cP) | Reference |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 25 | 0.0039 | 52 | nist.gov |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 25 | 0.0021 | 104 | nist.gov |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 25 | 0.0092 | 34 | nist.gov |

| 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide | Room Temp. | 0.00953 | Not specified | nih.gov |

This table presents property data for non-fluoropentyl analogous imidazolium-based ionic liquids to provide context for the expected performance.

Contributions to Fluorine-Containing Organic Electronic Materials

The unique electronic properties of fluorinated compounds make them attractive for applications in organic electronics, including organic semiconductors, dielectrics, and optoelectronic devices.

In organic semiconductors, the introduction of fluorine atoms can significantly impact the material's electronic energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Lowering the HOMO level through fluorination can improve the stability of the material to oxidation and enhance the open-circuit voltage in organic solar cells. researchgate.netrsc.org

As a component in a larger conjugated system, a monomer unit derived from this compound could be used to fine-tune the electronic properties of organic semiconductors. The strong electron-withdrawing nature of the undecafluoropentyl group would be expected to have a pronounced effect on the material's energy levels.

Table 4: Dielectric Properties of Analogous Fluorinated Polymers

| Polymer | Frequency | Dielectric Constant (k) | Reference |

| Fluorinated Aromatic Polyimide (FAPI-0) | 10 GHz | 2.68 | mdpi.com |

| Fluorinated Aromatic Polyimide (FAPI-100) | 10 GHz | 3.25 | mdpi.com |

| Pristine Polyimide (PI) | 1 kHz | 3.49 | aip.org |

| Fluorinated Polyimide (PFI) | 1 kHz | 3.22 | aip.org |

This table presents dielectric constant data for analogous fluorinated polymers to illustrate the effect of fluorination.

The imidazole ring itself is a component of various organic fluorophores. The optical properties of imidazole-containing compounds can be pH-sensitive, which opens up possibilities for their use in sensors. nih.gov The incorporation of a perfluoroalkyl chain would likely modify the photophysical properties of the imidazole core.

In the realm of Organic Light-Emitting Diodes (OLEDs), materials based on phenanthroimidazole have been investigated as deep-blue emitters. acs.org The introduction of fluorine atoms into these structures has been shown to be an effective strategy for tuning the emission color and improving device efficiency. acs.org While the direct application of this compound in OLEDs is not documented, its derivatives could potentially serve as building blocks for novel host or emissive materials, where the fluorinated chain could contribute to both the electronic properties and the material's processability and film-forming characteristics. The unique properties of imidazole-based complexes, such as their excellent electrochemical and photoluminescent characteristics, make them versatile in the design of various functional molecules for optoelectronics. researchgate.net

Application as Ligands in Organometallic and Coordination Chemistry

The imidazole moiety is a well-established ligand in organometallic and coordination chemistry due to the electron-donating nature of its nitrogen atoms. The introduction of a long perfluoroalkyl chain, as in this compound, can significantly modify the electronic properties and steric hindrance of the ligand, leading to novel catalytic systems and functional materials.

The incorporation of fluorinated ligands can profoundly influence the activity, selectivity, and stability of metal catalysts. mdpi.com The strong electron-withdrawing nature of the undecafluoropentyl group in this compound would decrease the basicity of the imidazole ring. This modification can tune the electronic environment of a coordinated metal center, which is a critical factor in catalytic cycles. For instance, in reactions like cross-coupling, the ligand's electronic properties can impact oxidative addition and reductive elimination steps.

Furthermore, the presence of the fluorous chain can be exploited for catalyst recovery in biphasic catalysis, where the catalyst is preferentially soluble in a fluorous solvent, allowing for easy separation from the organic product phase. While specific studies on this compound are scarce, research on other fluorinated imidazole ligands has demonstrated their utility. For example, nickel complexes with N-heterocyclic carbene (NHC) ligands derived from imidazolium salts are active in various coupling reactions. mdpi.com The introduction of fluorine can enhance the stability and modulate the catalytic activity of such complexes.

| Catalyst System Component | Potential Advantage | Relevant Research Finding |

| Fluorinated Imidazole Ligand | Enhanced catalyst stability | Fluorination can cause significant physicochemical changes in metallodrugs. mdpi.com |

| Perfluoroalkyl Substituent | Facilitates catalyst recovery | Potential for use in fluorous biphasic catalysis. |

| Electron-Withdrawing Group | Modulates metal center reactivity | Fluorine's inductive effect can reduce basicity and enhance acidity, improving membrane penetration. mdpi.com |

| N-Heterocyclic Carbene Precursor | Forms stable metal-carbene bonds | Nickel-NHC complexes with fluoride (B91410) ligands have been synthesized and characterized. mdpi.com |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs can be tailored by judicious selection of these building blocks. Imidazole-based linkers are common in MOF synthesis. The use of a highly fluorinated linker like this compound could lead to the formation of MOFs with unique properties.

The introduction of perfluoroalkyl chains into the MOF structure is a known strategy to increase hydrophobicity and chemical stability. acs.orgmdpi.comnih.gov This is particularly advantageous for applications in humid environments or for the selective adsorption of nonpolar guest molecules from water. Research has shown that fluorinated MOFs exhibit enhanced stability and can have specific interactions with molecules like CO2. acs.orgrsc.org For example, zeolitic-imidazolate frameworks (ZIFs), a subclass of MOFs, can benefit from fluorination to improve their stability in aqueous media. acs.org MOFs constructed with highly fluorinated linkers have demonstrated potential for applications such as the capture of per- and polyfluoroalkyl substances (PFAS) from water. nih.govresearchgate.netdtic.mil

Although no MOFs have been explicitly synthesized using this compound, the data from related fluorinated MOFs suggest its potential utility.

| MOF Property | Influence of Fluorinated Ligand | Example Application |

| Hydrophobicity | Increased due to the presence of C-F bonds. acs.orgmdpi.com | Selective gas sorption, water purification. rsc.org |

| Chemical Stability | Enhanced resistance to moisture and certain chemicals. acs.org | Use in harsh chemical environments. |

| Pore Environment | Tunable surface chemistry for selective guest interactions. nih.gov | Adsorption and separation of fluorinated compounds (PFAS). nih.govnjit.edu |

| Structural Integrity | Fluorination can lead to robust frameworks. acs.org | Long-term stability in various applications. |

Role in Advanced Energy Storage Materials

The demand for high-performance and safe energy storage devices, particularly lithium-ion batteries, has driven research into novel electrolyte and electrode materials. Fluorinated compounds are playing an increasingly important role in this field. kouraglobal.com

Imidazolium-based ionic liquids are widely studied as electrolytes for batteries due to their low volatility, high ionic conductivity, and good thermal stability. Fluorination of the imidazolium cation or the anion can further enhance these properties. Specifically, introducing perfluoroalkyl chains can widen the electrochemical stability window, which is crucial for high-voltage battery applications. researchgate.net

Research on fluorinated imidazolium ionic liquids has shown they are promising electrolytes for both lithium-ion and fluoride-ion batteries. researchgate.netox.ac.uk The high electronegativity of fluorine helps to stabilize the electrolyte against oxidation at high potentials. While this compound is a neutral molecule, it can be quaternized to form an imidazolium salt, which could then be used as a component of an ionic liquid electrolyte. Such an electrolyte would be expected to exhibit high stability, and the perfluorinated tail could create a favorable interface with the electrodes. Fluorinated esters and other additives are known to improve capacity retention and enable operation under a wide range of conditions in lithium-ion batteries. rsc.org

| Electrolyte Property | Effect of Fluorinated Imidazolium Cation | Performance Benefit |

| Electrochemical Stability | Wider stability window (up to 5.7 V vs Li+/Li for some systems). researchgate.net | Enables use with high-voltage cathodes. |

| Ionic Conductivity | Can be maintained at high levels. | Efficient ion transport. |

| Thermal Stability | Generally high for ionic liquids. | Enhanced safety. |

| Chemical Stability | Stable towards highly reactive fluoride ions in FIBs. ox.ac.uk | Potential for use in next-generation batteries. |

The interface between the electrode and the electrolyte is critical to the performance and longevity of a battery. Modifying the electrode surface with a thin layer of a suitable material can suppress side reactions, prevent electrolyte decomposition, and improve ion transfer kinetics.

The chemical properties of this compound make it a candidate for an electrode surface modifier. The imidazole head group can anchor to the electrode surface, while the perfluoroalkyl tail would create a stable, hydrophobic, and electrochemically inert interface. This protective layer could prevent the degradation of both the electrode material and the electrolyte, particularly at high voltages where conventional electrolytes are prone to decomposition. Studies have shown that modifying electrode surfaces with fluorinated N-heterocyclic carbenes (derived from imidazolium salts) can create robust and well-defined monolayers. rsc.org Similarly, the use of fluorinated surfactant additives, such as perfluorooctanoic acid, has been shown to enable high-performance zinc-ion batteries by forming a self-adjusting adsorption layer on the electrode surface. ucl.ac.uk This suggests that a similar molecule, like this compound, could offer comparable benefits in modifying electrode surfaces to enhance battery performance and stability. mdpi.com

| Modification Strategy | Expected Interfacial Property | Potential Impact on Battery Performance |

| Self-Assembled Monolayer | Forms a stable, protective film on the electrode. | Reduced electrolyte decomposition, longer cycle life. |

| Hydrophobic Surface | Repels water and other protic species. | Suppression of parasitic side reactions. |

| Chemically Inert Layer | Resists oxidation and reduction. | Improved stability at high and low potentials. |

| Ion-Conductive Interface | Facilitates Li+ or other ion transport. | Maintained power capability. |

Future Research Directions and Outlook for 5 Undecafluoropentyl 1h Imidazole

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to 5-(undecafluoropentyl)-1H-imidazole is a fundamental prerequisite for its widespread study and application. While general methods for the synthesis of substituted imidazoles are well-established, the introduction of a long perfluoroalkyl chain at the C5 position presents unique challenges. Future research should focus on:

Adapting Existing Imidazole (B134444) Syntheses: Investigating the feasibility of classical imidazole syntheses, such as the Radziszewski, Wallach, or Marckwald methods, using starting materials bearing the undecafluoropentyl group. The high electronegativity and steric bulk of the fluorinated chain may necessitate significant modification of reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions: Exploring modern synthetic methodologies, such as copper-mediated C-H functionalization of the imidazole ring with a suitable undecafluoropentyl-containing reagent. evitachem.com This approach could offer a more direct and atom-economical route.

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the imidazole ring while simultaneously introducing the perfluoroalkyl substituent. Such strategies are highly desirable for their efficiency and potential for generating diverse derivatives.

Transformation of Other Heterocycles: Investigating ring transformation reactions, for instance, from readily available fluorinated pyrazoles or triazoles, as a novel pathway to the desired imidazole.

A key aspect of this research will be to understand the influence of the undecafluoropentyl group on the regioselectivity and efficiency of these synthetic transformations.

Discovery of Unforeseen Reactivity Modes

The interplay between the electron-rich imidazole ring and the electron-withdrawing undecafluoropentyl chain is expected to give rise to unique reactivity. Future studies should aim to elucidate these properties:

Acidity and Basicity: Quantifying the pKa of the imidazole protons to understand how the perfluoroalkyl chain modulates the basicity of the nitrogen atoms. This will be crucial for its use as a ligand or in acid-base catalysis.

N-alkylation and N-arylation: Investigating the kinetics and thermodynamics of reactions at the imidazole nitrogen atoms to synthesize a range of N-substituted derivatives with tailored properties.

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the reactivity of the imidazole ring towards electrophilic and nucleophilic attack to understand the directing effects of the undecafluoropentyl group.

Coordination Chemistry: Exploring the ability of this compound to act as a ligand for various metal centers. The electronic properties of the fluorinated chain could lead to the formation of novel coordination complexes with unique catalytic or material properties.

Understanding these fundamental aspects of its reactivity will be paramount for unlocking its potential in various applications.

Development of Advanced Materials with Tunable Properties

The incorporation of the highly fluorinated pentyl chain into an imidazole scaffold opens up exciting possibilities for the creation of advanced materials with unique and tunable properties. Research in this area should focus on:

Fluorinated Ionic Liquids: Synthesizing ionic liquids based on N-alkylated derivatives of this compound. The presence of the fluorous tail is expected to impart properties such as high thermal stability, low viscosity, and unique solubility characteristics, making them suitable for applications in catalysis, electrochemistry, and separations.

Self-Assembling Systems: Investigating the self-assembly behavior of this amphiphilic molecule in various solvents. The combination of the hydrophilic imidazole head and the hydrophobic/lipophobic fluorinated tail could lead to the formation of micelles, vesicles, or liquid crystals with potential applications in drug delivery and nanotechnology.

Fluoropolymers and Coatings: Utilizing this compound as a monomer or additive in polymerization reactions to create novel fluoropolymers. These materials could exhibit enhanced thermal resistance, chemical inertness, and low surface energy, making them ideal for high-performance coatings, membranes, and seals.

Metal-Organic Frameworks (MOFs): Employing the imidazole derivative as a linker in the synthesis of novel MOFs. The fluorinated channels within these frameworks could offer unique properties for gas storage, separation, and catalysis.

The ability to tune the properties of these materials by modifying the imidazole core or the length of the perfluoroalkyl chain is a particularly attractive feature for future development.

Integration into Emerging Technologies

The unique properties anticipated for this compound and its derivatives make it a candidate for integration into a variety of emerging technologies:

Electronics and Optoelectronics: Investigating the potential of its derivatives as components in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or as electrolytes in batteries and supercapacitors. The high electronegativity of fluorine can influence the electronic energy levels of the molecule.

Biomedical Applications: Exploring its potential as a building block for the synthesis of novel pharmaceuticals or as a tool in chemical biology. The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.

Advanced Lubricants and Surfactants: Leveraging the properties of the perfluoroalkyl chain to develop high-performance lubricants and surfactants for extreme environments, where conventional hydrocarbon-based materials fail.

Sensors: Designing chemical sensors based on the modification of the imidazole ring with specific recognition units. The electronic properties of the molecule could be modulated upon binding of an analyte, leading to a detectable signal.

The successful integration of this compound into these technologies will depend on a thorough understanding of its fundamental properties and performance in relevant device architectures.

Multidisciplinary Research Collaborations

Realizing the full potential of this compound will necessitate a collaborative approach, bringing together experts from various scientific disciplines.

Synthetic and Physical Organic Chemists: To develop efficient synthetic routes and to fundamentally understand the compound's reactivity and physical properties.

Materials Scientists and Engineers: To design and fabricate advanced materials and to characterize their performance in various applications.